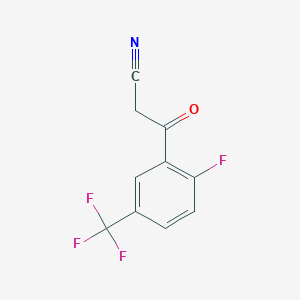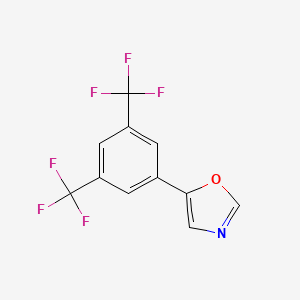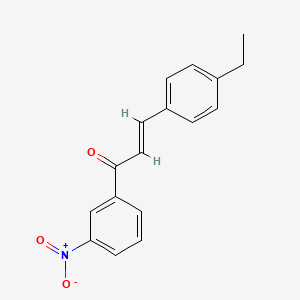
(2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known as ENP, is an organic compound belonging to the class of compounds known as nitroalkenes. ENP is a colorless liquid with a sweet, pungent odor. It has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the inflammatory response. It is also believed to inhibit the growth of certain cancer cells by blocking the action of certain proteins involved in cell division. In addition, (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to act as an insect repellent by blocking the action of certain odor-producing enzymes.
Biochemical and Physiological Effects
(2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to have anti-inflammatory and anti-cancer effects in animal studies. In addition, it has been shown to reduce the toxicity of certain pollutants, such as heavy metals, in aquatic environments. The exact biochemical and physiological effects of (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one are not fully understood, but it is believed to act by blocking the action of certain enzymes and proteins involved in various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one in laboratory experiments include its low cost and ease of synthesis. In addition, (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a relatively stable compound, making it suitable for long-term storage. The main limitation of using (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one in laboratory experiments is its potential toxicity. While the exact toxicity of (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood, it is believed to be toxic to certain organisms, such as fish.
Zukünftige Richtungen
There are a number of potential future directions for research on (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. These include further studies of its potential anti-inflammatory and anti-cancer effects, as well as its potential to reduce the toxicity of pollutants in aquatic environments. In addition, further studies of its mechanism of action could lead to the development of more effective and targeted treatments for certain diseases. Finally, further research on the toxicity of (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one could lead to the development of more effective safety protocols for its use in laboratory experiments.
Synthesemethoden
The synthesis of (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one begins with the reaction of 4-ethylphenol with nitric acid to form the nitroalkene (2E)-3-(4-ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. This reaction is carried out in an anhydrous environment, such as a dry nitrogen atmosphere, and requires a catalytic amount of a strong acid, such as sulfuric acid, to facilitate the reaction. The reaction is typically carried out at temperatures of around 80-90°C and can be completed in a matter of hours. The reaction is then quenched with an alkali, such as sodium hydroxide, to form the desired product.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been studied extensively in recent years due to its potential applications in a variety of fields. In medicine, (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of certain cancer cells. In agriculture, (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been studied for its potential as a natural pesticide, as well as for its ability to act as an insect repellent. In environmental science, (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been studied for its potential to reduce the toxicity of certain pollutants, such as heavy metals.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-13-6-8-14(9-7-13)10-11-17(19)15-4-3-5-16(12-15)18(20)21/h3-12H,2H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRCSNDQVKKBY-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


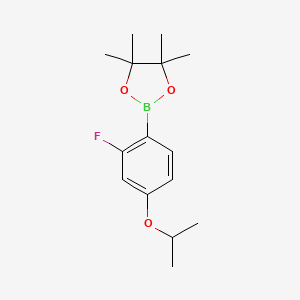
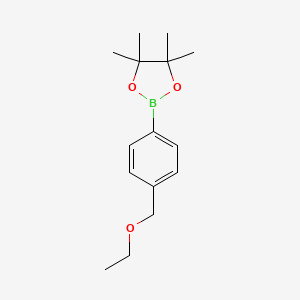
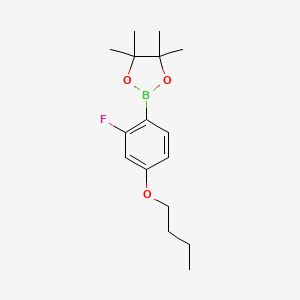
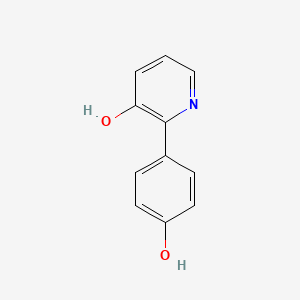
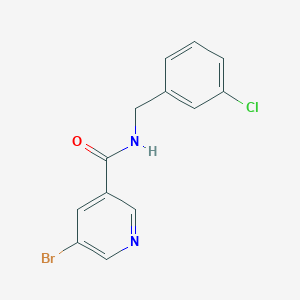

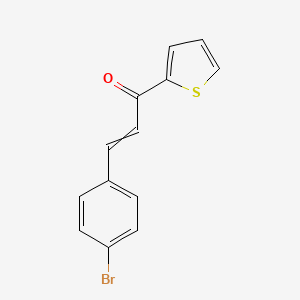
![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)
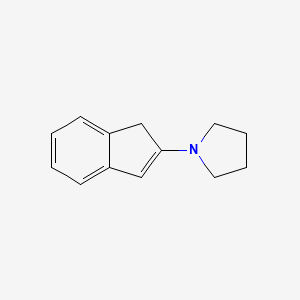
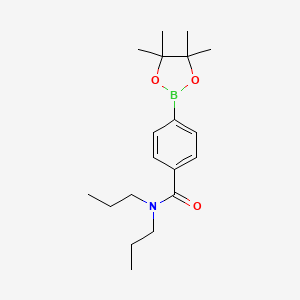
![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)
